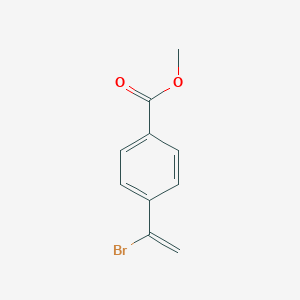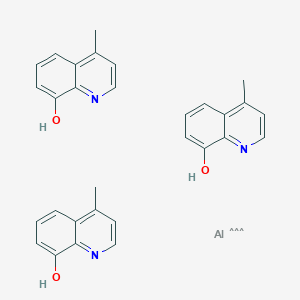
CID 51358301
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(4-methyl-8-hydroxyquinoline)aluminum is a coordination complex where aluminum is bonded in a bidentate manner to the conjugate base of three 4-methyl-8-hydroxyquinoline ligands. This compound is known for its luminescent properties and is widely used in organic light-emitting diodes (OLEDs) due to its excellent stability and high fluorescence quantum yield.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tris(4-methyl-8-hydroxyquinoline)aluminum typically involves the reaction of aluminum salts, such as aluminum chloride or aluminum nitrate, with 4-methyl-8-hydroxyquinoline in an organic solvent like isopropanol. The reaction is usually carried out under reflux conditions, followed by the addition of a base such as ammonia hydroxide to precipitate the product. The precipitate is then washed with isopropanol and purified by vacuum sublimation .
Industrial Production Methods
In industrial settings, the production of tris(4-methyl-8-hydroxyquinoline)aluminum can be scaled up by using high-purity aluminum oxide and 4-methyl-8-hydroxyquinoline. The reaction is conducted under controlled vapor conditions at temperatures ranging from 190°C to 240°C, with water removal facilitated by phosphorus anhydride .
Analyse Des Réactions Chimiques
Types of Reactions
Tris(4-methyl-8-hydroxyquinoline)aluminum undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of aluminum.
Reduction: It can be reduced using reducing agents, although this is less common.
Substitution: The ligands in the complex can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Ligand substitution reactions often involve the use of other quinoline derivatives or similar ligands.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of aluminum oxides, while substitution reactions can yield various aluminum complexes with different ligands .
Applications De Recherche Scientifique
Tris(4-methyl-8-hydroxyquinoline)aluminum has a wide range of applications in scientific research:
Chemistry: It is used as a luminescent material in OLEDs, providing green light emission with high efficiency.
Biology: The compound’s luminescent properties make it useful in bioimaging and as a fluorescent probe.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its stability and luminescence.
Industry: Apart from OLEDs, it is used in the development of organic solar cells and other optoelectronic devices
Mécanisme D'action
The mechanism by which tris(4-methyl-8-hydroxyquinoline)aluminum exerts its effects is primarily through its interaction with light. The aluminum center in the complex facilitates the transfer of electrons, leading to the emission of light when excited. This process involves the absorption of photons, excitation of electrons to higher energy states, and subsequent emission of light as the electrons return to their ground state .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(8-hydroxyquinoline)aluminum: Known for its use in OLEDs, providing green light emission.
Bis(8-hydroxyquinoline)zinc: Another luminescent compound used in optoelectronic applications.
8-Hydroxyquinoline complexes of tin: Used in OLEDs and other electronic devices.
Uniqueness
Tris(4-methyl-8-hydroxyquinoline)aluminum is unique due to the presence of the methyl group on the quinoline ligand, which can influence its luminescent properties and stability. This makes it particularly suitable for specific applications where tailored luminescence and stability are required .
Propriétés
Formule moléculaire |
C30H27AlN3O3 |
|---|---|
Poids moléculaire |
504.5 g/mol |
InChI |
InChI=1S/3C10H9NO.Al/c3*1-7-5-6-11-10-8(7)3-2-4-9(10)12;/h3*2-6,12H,1H3; |
Clé InChI |
ZXSSKJWTTKRRSX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C=CC=C(C2=NC=C1)O.CC1=C2C=CC=C(C2=NC=C1)O.CC1=C2C=CC=C(C2=NC=C1)O.[Al] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![D-myo-Inositol,1-[(2S,3R,4E)-2-amino-3-hydroxy-4-octadecen-1-ylhydrogenphosphate]](/img/structure/B13139786.png)
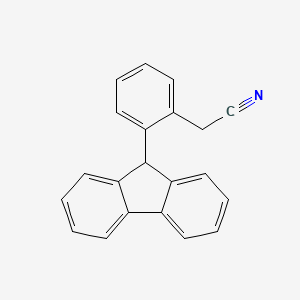
![Benzoicacid,4-[(1Z)-3-hydroxy-1-propen-1-yl]-,methylester](/img/structure/B13139790.png)

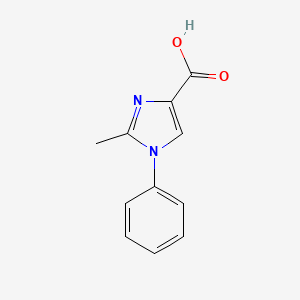
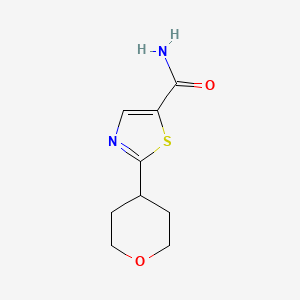
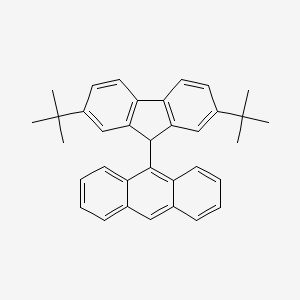

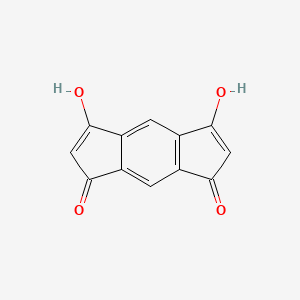
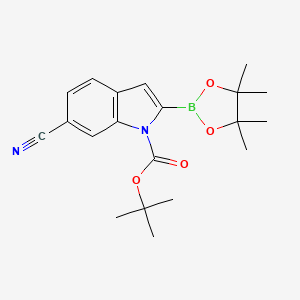
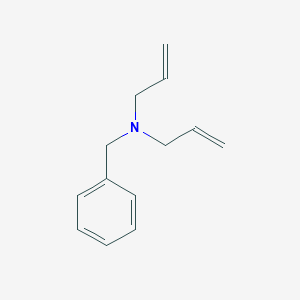
![3-Ethylbenzo[d]isoxazol-7-amine](/img/structure/B13139837.png)
![1-[(2-Chloroprop-2-en-1-yl)oxy]-4-methoxyanthracene-9,10-dione](/img/structure/B13139839.png)
